Ethyl 2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate
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Description
Ethyl 2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate likely belongs to the class of organic compounds known as phenylpyridazines . These are organic compounds containing a pyridazine ring substituted by a phenyl group .
Molecular Structure Analysis
The molecular structure of this compound is likely complex due to the presence of multiple rings and functional groups. The structure–activity relationship of biologically important 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, which have profound importance in drug design, discovery, and development, might be relevant .Mechanism of Action
Target of Action
The primary targets of Ethyl 2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate are likely to be a variety of enzymes and receptors . The compound contains a triazole nucleus, which is present in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .
Mode of Action
The nitrogen atoms of the 1,2,4-triazole ring in the compound are capable of binding to the iron in the heme moiety of CYP-450, and the phenyl moieties have a key interaction in the active site of the enzyme . This interaction can lead to changes in the enzyme’s activity, potentially influencing various biochemical pathways.
Biochemical Pathways
The compound’s interaction with its targets can affect various biochemical pathways. For instance, triazole compounds have been found to show antimicrobial, antioxidant, and antiviral potential . They can also act as enzyme inhibitors, affecting the activity of carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase .
Pharmacokinetics
Triazole derivatives are known to form hydrogen bonds with different targets, which can improve their pharmacokinetics, pharmacological, and toxicological properties .
Result of Action
The molecular and cellular effects of the compound’s action can vary depending on the specific targets and pathways involved. For example, some 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives have shown promising cytotoxic activities through EGFR and PARP-1 inhibitions, leading to apoptosis induction in cancer cells .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound’s ability to form specific interactions with different target receptors can be influenced by factors such as pH, temperature, and the presence of other molecules . .
Properties
IUPAC Name |
ethyl 2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2S/c1-2-21-14(20)10-22-13-9-8-12-16-17-15(19(12)18-13)11-6-4-3-5-7-11/h3-9H,2,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXXKWCTXBFCXMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN2C(=NN=C2C3=CC=CC=C3)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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